molecular formula C15H17N2O4P B1613802 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate CAS No. 31699-61-3

4-Methylanilinium 1H-indol-3-yl hydrogen phosphate

Cat. No. B1613802
CAS RN: 31699-61-3
M. Wt: 320.28 g/mol
InChI Key: DVFSEXUMYANGAN-UHFFFAOYSA-N
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Description

4-Methylanilinium 1H-indol-3-yl hydrogen phosphate, also known as 3-Indoxyl Phosphate, P-Toluidine Salt, is an organic compound with a complex molecular structure . It is a fundamental compound extensively employed in biomedical research, serving as an indispensable substrate for enzymatic assays to assess alkaline phosphatase activity .


Molecular Structure Analysis

The molecular structure of 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate is complex. The molecular formula is C8H8NO4P.C7H9N, and the molecular weight is 320.28 .

Scientific Research Applications

Nanoporous Metal Phosphates for Energy Storage

Research on nanoporous metal phosphates, such as nickel, aluminum, and zirconium phosphates, has demonstrated their applicability in energy storage, particularly as electrode materials for supercapacitors. These materials exhibit high surface areas, controlled morphology, and crystallinity, leading to superior specific capacitance and excellent retention capacity over many cycles due to their structural stability (Pramanik et al., 2016).

Phase Transition in Non-Centrosymmetric Compounds

Studies on 2-methyl-5-nitroanilinium dihydrogen phosphate have revealed reversible phase transitions influenced by temperature, which impact the material's structural, spectroscopic, and optical properties. Such phase transitions can significantly affect the material's second harmonic generation (SHG) efficiency, making these compounds suitable for optical applications (Medviediev et al., 2019).

Prebiotic Chemistry

Investigations into the origins of life have explored phosphate activating agents like methyl isocyanide, which could have been produced from simple prebiotic feedstocks. These agents drive the conversion of nucleoside monophosphates to phosphorimidazolides under potentially prebiotic conditions, suggesting a critical role in the early biochemical processes that led to life (Mariani et al., 2018).

Phosphorus Solubilization in Agriculture

Microbial phosphorus solubilization has been identified as a promising strategy to improve agricultural productivity sustainably. Soil microorganisms capable of solubilizing insoluble soil phosphate make phosphorus available to plants, enhancing crop growth and yield without environmental hazards. This approach seeks to reduce dependency on conventional chemical fertilizers, pointing towards sustainable agricultural practices (Alori et al., 2017).

properties

IUPAC Name

1H-indol-3-yl hydrogen phosphate;(4-methylphenyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFSEXUMYANGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[NH3+].C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647383
Record name 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103404-81-5, 31699-61-3
Record name 1H-Indol-3-ol, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103404-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylanilinium 1H-indol-3-yl hydrogen phosphate
Reactant of Route 2
4-Methylanilinium 1H-indol-3-yl hydrogen phosphate
Reactant of Route 3
4-Methylanilinium 1H-indol-3-yl hydrogen phosphate
Reactant of Route 4
4-Methylanilinium 1H-indol-3-yl hydrogen phosphate

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